4-Methoxy-5,6,7,8-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
DCPYQFQRFDXMBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCC2=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 5,6,7,8 Tetrahydroquinoline and Its Derivatives
Diverse Synthetic Routes to 4-Methoxy-5,6,7,8-tetrahydroquinoline and Related Scaffolds
The construction of the this compound framework can be achieved through several synthetic pathways. These routes offer flexibility in terms of starting materials, reaction conditions, and the potential for introducing various substituents onto the heterocyclic ring.
Cyclization Reactions for Tetrahydroquinoline Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the tetrahydroquinoline ring system. One common approach involves the intramolecular cyclization of appropriately substituted anilines. For instance, domino reactions, which involve multiple bond-forming events in a single pot, have proven to be a highly effective strategy for synthesizing complex molecules from simple starting materials. nih.gov These reactions can be initiated by reduction of a nitro group, followed by cyclization and further reduction to yield the tetrahydroquinoline core. nih.gov
Another powerful cyclization strategy is the Povarov reaction, a type of [4+2] cycloaddition. researchgate.net This reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene to form the tetrahydroquinoline ring in a single step. researchgate.net The use of catalysts such as indium(III) chloride can facilitate this transformation, often leading to excellent yields. researchgate.net
Multi-step Synthesis Approaches
Multi-step syntheses provide a high degree of control over the final structure of the target molecule. An example of a multi-step approach involves the initial synthesis of a quinoline (B57606) precursor, which is then subjected to catalytic hydrogenation to afford the corresponding tetrahydroquinoline. For instance, 8-methoxy-2-methylquinoline (B1296761) can be prepared and subsequently hydrogenated using a ruthenium catalyst to produce racemic 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. This racemic mixture can then be resolved to obtain the optically pure enantiomers.
Another multi-step sequence begins with the reaction of an aniline (B41778) with diethyl malonate to form a 4-hydroxy-2-quinolinone derivative. semanticscholar.org This intermediate can then be methylated to introduce the methoxy (B1213986) group, yielding a 4-methoxy-2-quinolinone. semanticscholar.org Subsequent reduction steps would lead to the desired 4-methoxy-tetrahydroquinoline scaffold.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govrsc.org These reactions combine multiple synthetic steps into a single operation without the need for isolating intermediates. nih.gov For the synthesis of tetrahydroquinoline derivatives, a one-pot approach can involve the reaction of an aromatic aldehyde, an arylamine, and a dienophile in the presence of a catalyst. researchgate.net
A notable example is the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) from cyclohexanone (B45756) and 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate. nih.gov This product can then serve as a versatile building block for further transformations. nih.gov Similarly, the reaction of cyclopentanone, cyclohexanone, or cycloheptanone (B156872) with aromatic aldehydes and malononitrile (B47326) can yield various substituted tetrahydroquinolines in a one-pot fashion. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The synthesis of quinoline alkaloids, such as 4-methoxy-1-methyl-2-quinolinone and its analogs, has been successfully achieved using microwave assistance. semanticscholar.org This method involves the rapid, single-step preparation of 4-hydroxy-2-quinolinone precursors from aniline and diethyl malonate, followed by methylation under microwave irradiation. semanticscholar.org
Microwave-assisted MCRs have also been developed for the synthesis of complex fused-ring systems containing the tetrahydroquinoline moiety. rsc.orgnih.gov For example, the reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone under microwave irradiation provides a rapid and efficient route to tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. rsc.orgnih.gov
| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield |
| Aniline, Diethyl Malonate | p-toluenesulfonic acid, Microwave | 4-hydroxy-2-quinolinone derivatives | 3 min | High |
| 4-hydroxy-8-methyl-2-quinolinone, Dimethyl sulfate | K2CO3, DMF, Microwave | 1,8-Dimethyl-4-methoxy-2-quinolinone | 3 min | 70% |
| Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Glacial acetic acid, Microwave | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Short | High |
Catalytic Methods in Tetrahydroquinoline Synthesis
Catalysis plays a pivotal role in the synthesis of tetrahydroquinolines, offering enhanced efficiency, selectivity, and milder reaction conditions. A wide range of catalysts, including metal-based systems and organocatalysts, have been employed.
Metal-catalyzed reactions:
Gold Catalysis: Gold catalysts have been utilized in the intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines to afford tetrahydroquinolines in good yields with excellent regioselectivity. organic-chemistry.org
Rhodium Catalysis: Rhodium catalysts can be used for the electrophilic amination of substituted isoxazolidin-5-ones, providing access to cyclic β-amino acids with a benzo-fused scaffold. organic-chemistry.org
Palladium Catalysis: Palladium-catalyzed intramolecular Heck cyclization is another effective method for constructing the tetrahydroquinoline ring. chemrxiv.org
Iridium Catalysis: An environmentally friendly approach involves the iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol, producing tetrahydroquinolines with water as the only byproduct. organic-chemistry.org
Silver Catalysis: A ligand- and base-free silver-catalyzed reduction of quinolines provides a facile route to various 1,2,3,4-tetrahydroquinoline (B108954) derivatives at room temperature. organic-chemistry.org
Nanocatalysis: While not explicitly detailed for this compound in the provided context, the use of unsupported nanoporous gold (AuNPore) as a catalyst for the reduction of quinolines highlights the potential of nanocatalysis in this field. organic-chemistry.org
| Catalyst | Reaction Type | Substrates | Product |
| Gold | Intramolecular hydroarylation/transfer hydrogenation | N-aryl propargylamines | Tetrahydroquinolines |
| Rhodium | Electrophilic amination | Substituted isoxazolidin-5-ones | Benzo-fused cyclic β-amino acids |
| Palladium | Intramolecular Heck cyclization | --- | bis-exocyclic conjugated diene containing 1,2,3,4-tetrahydroquinoline derivatives |
| Iridium | Direct cyclization | N-methylanilines, 1,3-propanediol | Tetrahydroquinolines |
| Silver | Reduction | Quinolines | 1,2,3,4-Tetrahydroquinoline derivatives |
Regioselective Synthesis and Functionalization Strategies
Regioselectivity is a critical aspect of the synthesis and functionalization of tetrahydroquinolines, as the position of substituents can significantly impact the biological activity of the molecule. Recent advancements have focused on developing methods for the selective functionalization of specific positions on the tetrahydroquinoline ring.
One notable strategy involves the undirected deprotonation of the tetrahydroquinoline framework at the 4-position using organolithiums and phosphoramide (B1221513) ligands. chemrxiv.org This approach allows for the selective introduction of various electrophiles at this position, bypassing the typical directing effects of the nitrogen atom. chemrxiv.org This method has been successfully applied to the synthesis of 4-substituted tetrahydroquinolines with primary and secondary alkyl halides, as well as through a Negishi cross-coupling protocol with a range of aromatic halides. chemrxiv.org
Visible-light-induced sp3 C-H functionalization of alkyl amines has also been developed as a green and efficient method for the synthesis of complex tetrahydroquinoline derivatives. acs.org This strategy allows for the construction of spirocyclic systems, which are of great interest in medicinal chemistry. acs.org
Chemical Reactivity and Mechanistic Studies of this compound Derivatives
The chemical behavior of this compound is characterized by the distinct reactivity of its three core components: the electron-rich methoxy-substituted benzene (B151609) ring, the secondary amine within the heterocyclic portion, and the saturated carbocyclic ring. This structure allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of functionalized derivatives.
Reactions at the Methoxy Group (e.g., Functionalization, Demethylation)
The methoxy group at the C4 position is a key functional handle on the aromatic ring of the tetrahydroquinoline scaffold. As a strong electron-donating group, it activates the aromatic ring towards electrophilic substitution, although such reactions are less common in the context of this specific heterocyclic system. The most significant and widely utilized reaction involving this group is O-demethylation.
Demethylation: The cleavage of the methyl-aryl ether bond to yield the corresponding phenol, 4-hydroxy-5,6,7,8-tetrahydroquinoline, is a crucial transformation. This reaction unmasks a phenolic hydroxyl group, which can serve as a precursor for further functionalization or is often a key pharmacophore in biologically active molecules. A variety of reagents can accomplish this transformation, often requiring harsh conditions such as strong acids or bases. Milder and more selective methods have also been developed. Common reagents for the demethylation of aryl methyl ethers include hydrobromic acid (HBr), hydroiodic acid (HI), boron tribromide (BBr₃), and aluminum chloride (AlCl₃). researchgate.net Thiolate-based systems, such as those using dodecanethiol or thiophenol in the presence of a base, are also effective, particularly in industrial settings. google.com The choice of reagent depends on the presence of other sensitive functional groups within the molecule.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperature | Highly effective but requires stoichiometric amounts and careful handling. |
| Hydrobromic Acid (HBr) | Reflux in aqueous HBr or acetic acid | Classical, strong acid method; can cause side reactions. |
| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., nitrobenzene, ether) | Effective, especially for selective demethylation in certain flavonoids. ias.ac.in |
| Thiolates (e.g., Sodium Dodecanethiolate) | High-boiling solvent (e.g., PEG-400) at high temperatures | Often used to avoid odorous low-molecular-weight thiols. google.com |
| Iodocyclohexane/DMF | Reflux in DMF | A milder alternative to strong acids. researchgate.net |
Reactions of the Tetrahydroquinoline Nitrogen Atom (e.g., N-alkylation, N-arylation)
The secondary amine nitrogen in the tetrahydroquinoline ring is nucleophilic and readily undergoes reactions such as alkylation and arylation. These modifications are fundamental in medicinal chemistry for modulating the pharmacological properties of the scaffold.
N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through various methods. A one-pot tandem reaction involving the reduction of a quinoline followed by reductive alkylation with an aldehyde provides a step-economical synthesis of N-alkyl tetrahydroquinolines. acs.org This process is often catalyzed by an arylboronic acid, which activates the intermediate for reaction with a Hantzsch ester as the hydride source. acs.org
N-Arylation: The formation of an N-aryl bond, typically accomplished via transition-metal-catalyzed cross-coupling reactions, is another key transformation. The Buchwald-Hartwig amination is a powerful method for this purpose, coupling the tetrahydroquinoline nitrogen with aryl halides or triflates in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov This reaction has been successfully applied to synthesize N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which have shown potent biological activity. nih.gov Another approach involves a one-pot reduction of quinolines followed by a Chan-Evans-Lam N-arylation using boronic acids under aerobic conditions. organic-chemistry.org
| Reaction Type | Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| N-Alkylation | Reductive Alkylation | Aldehyde, Hantzsch Ester, Arylboronic Acid | acs.org |
| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | nih.gov |
| N-Arylation | Chan-Evans-Lam Coupling | Arylboronic Acid, Copper Catalyst | organic-chemistry.org |
Transformations of the Saturated Carbocyclic Ring (e.g., Aromatization, Functionalization)
The C5-C8 saturated carbocyclic ring offers sites for functionalization that can introduce chirality and additional structural diversity. Reactions can either preserve the saturated nature of the ring or lead to its aromatization.
Aromatization: The conversion of the tetrahydroquinoline ring system to the fully aromatic quinoline is an oxidative process. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for such dehydrogenation reactions. organic-chemistry.org Aromatization can also occur as an alternative pathway in other reactions, such as the Semmler–Wolff aromatization observed during the attempted Beckmann rearrangement of certain 5-oxo-5,6,7,8-tetrahydroquinoline oximes. researchgate.net This reaction involves acid-catalyzed ring-opening and re-cyclization to form an amino-substituted aromatic system.
Functionalization: The saturated ring can be functionalized at various positions. For instance, 8-lithio and 8-magnesio derivatives of 5,6,7,8-tetrahydroquinolines can be generated and subsequently reacted with electrophiles like carbon dioxide to produce 5,6,7,8-tetrahydroquinoline-8-carboxylic acids after esterification. rsc.org The resulting ester can be further transformed. Additionally, key intermediates like 5,6,7,8-tetrahydroquinolin-8-one can be synthesized, providing a carbonyl handle for a wide range of subsequent reactions. nih.gov More recently, visible-light-induced sp³ C–H functionalization of alkyl amines has been developed to create complex spirocyclic systems incorporating the tetrahydroquinoline scaffold. acs.orgacs.org
Functional Group Interconversions on the Quinoline and Tetrahydro Rings
Functional group interconversions (FGIs) are fundamental transformations that modify existing functional groups into new ones, enabling the elaboration of the molecular scaffold. solubilityofthings.com For derivatives of this compound, FGIs can be performed on substituents on both the aromatic and saturated rings.
For example, a carboxylic ester at the C8 position of the saturated ring can be converted into a variety of other functional groups. rsc.org Treatment with ammonia (B1221849) or amines yields the corresponding amides, dehydration of the primary amide provides the nitrile, and reaction with Lawesson's reagent can produce the thioamide. rsc.org Similarly, an amino group, which can be prepared by the reduction of a nitro group or hydrolysis of an acetamide, can be transformed into other functionalities. researchgate.net A ketone at C8 can be reduced to a secondary alcohol, which can then be used in substitution or elimination reactions. nih.govresearchgate.net These interconversions are crucial for building molecular complexity and for structure-activity relationship studies. nih.gov
Investigation of Anomalous Reaction Pathways (e.g., Beckmann Rearrangements of Oximes)
While many reactions on the tetrahydroquinoline scaffold proceed as expected, the investigation of anomalous or unexpected reaction pathways provides deeper mechanistic insight and can lead to the discovery of novel chemical transformations. A notable example is the Beckmann rearrangement of oximes derived from 5-oxo-5,6,7,8-tetrahydroquinoline derivatives. wikipedia.orgorganicreactions.org
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide or a lactam for cyclic oximes. organic-chemistry.org However, in the case of oximes of 4-aryl-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinolines, treatment with polyphosphoric acid (PPA) can lead to multiple products depending on the substituent on the C4-aryl group. researchgate.net The expected reaction pathway leads to the formation of azepinones (lactams) via a standard Beckmann rearrangement. However, two anomalous pathways have been observed:
Semmler–Wolff Aromatization: This pathway competes with the rearrangement and results in the aromatization of the saturated ring to yield an aminoquinoline derivative.
Formation of Pyridoacridines: A more complex rearrangement and cyclization cascade can occur, leading to the formation of fused polycyclic pyridoacridine structures.
These competing pathways highlight the intricate reactivity of the system, where subtle changes in substrate structure can dramatically alter the reaction outcome, diverting it from the classical Beckmann pathway to aromatization or complex skeletal rearrangements. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Hydroxy-5,6,7,8-tetrahydroquinoline |
| N-Alkyl Tetrahydroquinolines |
| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| 5-Oxo-5,6,7,8-tetrahydroquinoline |
| 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid |
| 5,6,7,8-Tetrahydroquinolin-8-one |
| Azepinones |
| Pyridoacridines |
| Boron Tribromide |
| Hydrobromic Acid |
| Aluminum Chloride |
| Dodecanethiol |
| Thiophenol |
| Iodocyclohexane |
| Hantzsch Ester |
Advanced Characterization and Structural Elucidation of 4 Methoxy 5,6,7,8 Tetrahydroquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment (e.g., 1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-methoxy-5,6,7,8-tetrahydroquinoline derivatives, providing detailed information about the chemical environment of individual protons and carbons. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are the first step in this process.
In the ¹H NMR spectrum of a typical this compound derivative, the aromatic protons on the pyridine (B92270) ring appear in the downfield region, while the protons of the tetrahydroquinoline moiety and the methoxy (B1213986) group are observed in the upfield region. The chemical shifts and coupling patterns of these protons provide initial clues about the substitution pattern.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon of the methoxy group typically resonates at a characteristic upfield position, while the aromatic and heterocyclic carbons appear at distinct downfield shifts.
To definitively assign the complex structures of these derivatives, two-dimensional (2D) NMR techniques are employed. These include:
Correlation Spectrometry (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing the connectivity within the tetrahydroquinoline ring system.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the placement of substituents on the aromatic and heterocyclic rings.
The following table provides representative ¹H and ¹³C NMR data for a substituted 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative, which is structurally analogous to the target compounds.
| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) |
| 1 | 161.03 | - |
| 3 | 104.17 | - |
| 4 | 157.43 | - |
| 4a | 115.30 | - |
| 5 | 27.61 | 3.18 (dd, J = 7, 10) |
| 6 | 23.73 | - |
| 7 | 43.28 | 3.18 (dd, J = 7, 10) |
| 8 | 67.58 | 4.39 (d, J = 5) |
| 8a | 148.72 | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm).
For derivatives of this compound, HRMS is critical to verify that the elemental composition of the synthesized molecule matches the expected formula. This is particularly important when dealing with complex structures or when multiple products could potentially be formed in a reaction. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The following table illustrates how HRMS data can be used to confirm the molecular formula of a hypothetical derivative.
| Molecular Formula | Calculated Exact Mass | Observed m/z |
| C₁₈H₁₉NO₃ | 297.1365 | 297.1368 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.
In the analysis of this compound derivatives, IR spectroscopy can confirm the presence of key structural features. For example, the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the tetrahydroquinoline ring appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group gives rise to a strong absorption in the region of 1250-1000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline (B57606) ring system are also observable in the fingerprint region of the spectrum. researchgate.net
The table below lists characteristic IR absorption bands for a related dimethoxy-tetrahydroisoquinoline compound. researchgate.net
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3050 |
| Aliphatic C-H | Stretching | 2909, 2762 |
| C=C (aromatic) | Stretching | 1612, 1518 |
| C-O (methoxy) | Stretching | 1261, 1228.5 |
| C-N | Stretching | 1154 |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound derivatives, X-ray crystallography can provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The spatial arrangement of the atoms in the molecule, including the puckering of the tetrahydroquinoline ring.
Stereochemistry: The absolute configuration of any chiral centers in the molecule.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
The following table presents selected crystallographic data for a methoxy-substituted spiro[cyclohexane-1,7′-cyclopenta[ij]isoquinoline] derivative, illustrating the type of detailed structural information that can be obtained. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.0669(6) |
| b (Å) | 6.9690(4) |
| c (Å) | 11.9051(7) |
| β (°) | 113.011(2) |
| Volume (ų) | 768.76(8) |
This definitive structural information is invaluable for understanding the structure-activity relationships of these compounds and for designing new derivatives with improved properties.
Computational and Theoretical Investigations of 4 Methoxy 5,6,7,8 Tetrahydroquinoline
Molecular Modeling and Docking Studies for Molecular Interactions and Binding Modes
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in medicinal chemistry for understanding how a ligand, such as a derivative of 4-Methoxy-5,6,7,8-tetrahydroquinoline, might interact with a biological target like a protein or enzyme.
Research on various tetrahydroquinoline (THQ) derivatives has demonstrated their potential to interact with a wide range of biological targets. Docking studies have been instrumental in elucidating the specific binding modes and key molecular interactions responsible for their activity. For instance, computational studies on morpholine-substituted THQ derivatives identified them as potential inhibitors of the mTOR protein, a key player in cancer cell growth. These simulations highlighted the strong binding interactions and stability of the derivatives within the mTOR active site, which were later supported by in vitro cytotoxicity assays. mdpi.com
In a different context, docking studies of various THQ derivatives were conducted against a panel of receptors, including those from microbial sources, cancer cells, and inflammatory pathways. researchgate.net These in silico analyses helped to validate experimental findings and identify which derivatives could serve as promising lead molecules for future development. The primary goal of these docking simulations is to identify the key amino acid residues in the binding pocket of the target protein that interact with the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For example, in a study targeting the dopamine (B1211576) D3 receptor (D3R), molecular docking was used to understand the structure-activity relationships of a series of tetrahydroisoquinoline derivatives, which share a similar core structure. The docking poses revealed that specific substitutions on the tetrahydroisoquinoline ring could enhance binding affinity by forming interactions with key residues like Cys181 in the D3R binding pocket. nih.gov Although this study was on a related scaffold, it illustrates how subtle changes to the molecule, such as the position of a methoxy (B1213986) group, can significantly influence the binding mode and affinity.
The typical data generated from these studies includes the binding affinity (often expressed as a docking score or Ki value) and a visual representation of the ligand-protein interactions.
Table 1: Representative Molecular Docking Data for Tetrahydroquinoline Derivatives
| Derivative Class | Target Protein | Key Interacting Residues (Example) | Predicted Affinity (Example) | Reference |
|---|---|---|---|---|
| Morpholine-Substituted THQ | mTOR | Not Specified | High Binding Interaction | mdpi.com |
| General THQ Derivatives | Various Microbial & Cancer Proteins | Arg155, Gln124, Leu122 | High Binding Energy (-32.98 kcal/mol for one derivative) | researchgate.net |
| Tetrahydroisoquinoline Derivatives | Dopamine D3 Receptor | Cys181 | High Affinity (Ki < 4 nM for lead compounds) | nih.gov |
Note: This table is illustrative and compiles data from studies on various derivatives of the core tetrahydroquinoline structure.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. DFT allows for the calculation of various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for predicting a molecule's stability, reactivity, and the types of intermolecular interactions it can form.
While specific DFT studies on this compound are not widely published, the methodology has been applied to related heterocyclic systems to gain valuable insights. For example, DFT calculations have been used to study the molecular geometry, vibrational frequencies, and electronic properties of other bioactive molecules. researchgate.net Such studies typically show good agreement between computed and experimental data, validating the theoretical approach.
For a molecule like this compound, DFT could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Map the Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
In a computational study of quinine, which contains a methoxyquinoline moiety, DFT was used to calculate conformational geometries and analyze the HOMO-LUMO energy gap to assess stability. mdpi.com These calculations provided fundamental information about the molecule's electronic characteristics, which are essential for understanding its behavior.
Table 2: Potential Applications of DFT for this compound
| DFT Calculation | Predicted Property | Significance |
|---|---|---|
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |
| Frontier Orbital Analysis (HOMO/LUMO) | Electron-donating/accepting ability, chemical stability | Predicts sites of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites | Helps understand intermolecular interactions and binding recognition. |
Conformational Analysis and Stereochemical Insights
The three-dimensional shape (conformation) and stereochemistry of a molecule are critical to its biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For a molecule with a non-planar, saturated ring like the tetrahydro- portion of this compound, the ring can adopt various conformations (e.g., chair, boat, twist-boat), and the substituents can be in different orientations (axial or equatorial).
Molecular modeling techniques are used to determine the relative energies of these different conformations and identify the most stable, low-energy conformers. This is crucial because the biologically active conformation—the shape the molecule adopts when it binds to its target—is typically a low-energy one. Docking studies inherently consider the flexibility of the ligand, exploring various conformations to find the best fit within a receptor's binding site. nih.gov
Stereochemistry is also a vital aspect. If a molecule has one or more chiral centers, it can exist as different stereoisomers (enantiomers or diastereomers). These isomers can have identical chemical formulas but different spatial arrangements of their atoms. It is a well-established principle in pharmacology that different stereoisomers can have vastly different biological activities, potencies, and metabolic fates. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each isomer. Therefore, understanding the stereochemical aspects of this compound derivatives is essential for designing active and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Understanding in Non-Clinical Contexts
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to understand the mechanism of action.
In the context of tetrahydroquinoline derivatives, 3D-QSAR studies have been successfully employed. mdpi.com In a typical 3D-QSAR study, a set of molecules with known activities are structurally aligned. Then, computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build a predictive model.
CoMFA calculates the steric and electrostatic fields around the molecules and correlates these fields with biological activity.
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of the intermolecular interactions required for activity.
The results of these analyses are often visualized as 3D contour maps. These maps highlight regions in space where certain properties would enhance or diminish activity. For example, a map might show a green-colored region near the molecule, indicating that adding a bulky (sterically favorable) group at that position would likely increase activity. Conversely, a red-colored region might indicate that a negatively charged (electrostatically favorable) group is preferred.
A study on tetrahydroquinoline derivatives as inhibitors of the enzyme LSD1 developed robust CoMFA and CoMSIA models. mdpi.com These models not only had good statistical and predictive power but also provided contour maps that guided the design of new, more potent inhibitors. This approach provides a powerful framework for the rational, computer-aided design of novel derivatives based on the this compound scaffold.
Table 3: Key Parameters in 3D-QSAR Models for Tetrahydroquinoline Derivatives
| Parameter | Description | Example Value | Significance |
|---|---|---|---|
| q² | Cross-validated correlation coefficient | 0.778 (CoMFA) | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. |
| R²pred | Predictive correlation coefficient for an external test set | 0.709 (CoMFA) | Indicates the external predictive ability of the model. A value > 0.6 is considered good. |
Source: Data from a 3D-QSAR study on tetrahydroquinoline derivatives. mdpi.com
Investigation of Biological Activities and Molecular Mechanisms of 4 Methoxy 5,6,7,8 Tetrahydroquinoline Derivatives Non Clinical Focus
In Vitro Cytotoxicity and Antiproliferative Effects on Select Cell Lines and Their Molecular Targets
Numerous studies have highlighted the potent cytotoxic and antiproliferative activities of 4-methoxy-5,6,7,8-tetrahydroquinoline derivatives against various cancer cell lines. These effects are mediated through interactions with several key molecular targets crucial for cancer cell survival and proliferation.
A significant mechanism by which certain this compound derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Their inhibition is a clinically validated strategy in cancer therapy.
Certain derivatives have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine (B1669291) binding site. nih.govresearchgate.net Colchicine and its analogues are known to bind to a unique site on the αβ-tubulin heterodimer, preventing its polymerization into microtubules. nih.gov This disruption of microtubule formation leads to cell cycle arrest, particularly in the G2/M phase, and subsequently induces apoptosis. nih.gov
For instance, a series of 4-(N-cycloamino)quinazolines, derived from a 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) moiety, were found to be potent tubulin-polymerization inhibitors. nih.gov The most active compound in this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant potency against tubulin assembly with an IC50 of 0.77 μM and substantially inhibited colchicine binding by 99% at a 5 μM concentration. nih.gov These findings underscore the potential of this chemical scaffold in developing novel anticancer agents that target microtubule dynamics.
Table 1: Tubulin Polymerization Inhibition by a this compound Derivative
| Compound | Target | Mechanism of Action | IC50 (Tubulin Assembly) | Colchicine Binding Inhibition |
|---|---|---|---|---|
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin | Inhibition of polymerization, interaction with colchicine binding site | 0.77 μM | 99% at 5 μM |
Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have demonstrated the ability to modulate the activity of several key RTKs.
One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen. nih.gov By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth inhibition.
In addition to VEGFR-2, some derivatives have shown inhibitory activity against other important RTKs such as the Human Epidermal Growth Factor Receptor 2 (HER-2) and the Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.gov HER-2 is overexpressed in a subset of breast cancers and is a critical driver of tumor growth. PDGFR-β is involved in tumor angiogenesis and cell proliferation. The ability to target multiple RTKs simultaneously, as seen with some quinoline-thiourea derivatives, presents a promising strategy to overcome resistance mechanisms that can arise from single-target therapies. nih.gov
Table 2: Receptor Tyrosine Kinase Inhibition by 4-Oxyquinoline Derivatives
| Compound Class | Target RTKs | Biological Effect |
|---|---|---|
| 4-Oxyquinoline derivatives | VEGFRs, FGFRs, PDGFRs | Inhibition of angiokinase signals, leading to antiproliferative effects on vascular endothelial cells and pericytes. |
Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of a wide range of stimuli, including temperature, pain, and chemical irritants. Emerging evidence suggests their involvement in cancer progression, making them potential therapeutic targets.
While direct studies on this compound derivatives are limited, the broader class of quinoline (B57606) compounds has been investigated for their effects on TRP channels. Specifically, TRPA1 and TRPV1 are non-selective cation channels that are permeable to Ca2+. nih.govfrontiersin.org Their activation can lead to an increase in intracellular calcium, which can trigger various cellular processes, including apoptosis. scielo.org The modulation of these channels by small molecules can therefore influence cancer cell viability. The structural features of tetrahydroquinoline derivatives make them plausible candidates for interaction with these ion channels, although more specific research is required to confirm this.
Enzymes that play critical roles in cellular processes such as DNA replication and ion transport are also important targets for anticancer drug development.
Human Topoisomerase I (Topo I): This enzyme is essential for relieving torsional stress in DNA during replication and transcription. fiu.edu Its inhibition leads to DNA damage and ultimately cell death. Several quinoline and tetrahydroquinoline derivatives have been investigated as inhibitors of human topoisomerase I. researchgate.netnih.gov For instance, certain phosphorus-substituted quinoline derivatives have shown pronounced inhibitory effects, particularly in lung cancer cells. researchgate.net The mechanism of inhibition can be either through poisoning the enzyme, which stabilizes the enzyme-DNA cleavage complex, or through catalytic inhibition, which prevents the enzyme from binding to or cleaving DNA. fiu.edu
Na+, K+-ATPase: This enzyme, also known as the sodium pump, is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. It is overexpressed in some tumors and is considered a potential target for anticancer drugs. mdpi.com Certain tetrahydroisoquinoline derivatives have demonstrated inhibitory potential towards Na+, K+-ATPase. mdpi.com
Table 3: Enzyme Inhibition by Tetrahydroquinoline and Related Derivatives
| Compound Class | Target Enzyme | Biological Effect |
|---|---|---|
| Phosphorus-substituted quinolines | Human Topoisomerase I | Inhibition of enzyme activity, leading to DNA damage. |
| Tetrahydroisoquinoline derivatives | Na+, K+-ATPase | Inhibition of ion pump activity. |
A common outcome of the molecular interactions described above is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Apoptosis Induction: Numerous studies have shown that this compound derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. scielo.orgnih.govmdpi.com This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. scielo.orgnih.gov For example, one study found that a tetrahydroquinolinone derivative induced apoptosis in lung cancer cells by activating both intrinsic and extrinsic pathways. nih.gov Another study on morpholine-substituted tetrahydroquinoline derivatives demonstrated dose-dependent induction of apoptosis in lung cancer cells, with a predominance of early apoptosis. mdpi.com
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing. The G2/M phase is a common point of arrest induced by compounds that interfere with microtubule dynamics. nih.govnih.gov Other derivatives have been shown to cause cell cycle arrest at the S phase or G1 phase. researchgate.netnih.gov For instance, a tetrahydroisoquinoline derivative, LFZ-4-46, was found to induce cell cycle arrest mediated by DNA damage. nih.gov
Table 4: Apoptotic and Cell Cycle Effects of this compound Derivatives
| Compound/Derivative | Cell Line | Effect | Mechanism |
|---|---|---|---|
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung Cancer) | G2/M phase arrest, Apoptosis | Intrinsic and extrinsic pathways |
| Morpholine-substituted tetrahydroquinolines | A549 (Lung Cancer) | Apoptosis (dose-dependent) | Predominantly early apoptosis |
| LFZ-4-46 (tetrahydroisoquinoline derivative) | Breast and Prostate Cancer | Apoptosis and Cell Cycle Arrest | DNA damage induction |
Antimicrobial Properties and Underlying Mechanisms of Action (e.g., against specific bacterial/fungal strains)
Beyond their anticancer activities, derivatives of this compound have also been explored for their antimicrobial properties. The quinoline scaffold is a well-known pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. nih.gov
Substituted tetrahydroquinolines have demonstrated activity against a range of bacterial and fungal strains. nih.gov For example, certain 2-alkyl(tetrahydroquinoline-4-yl)formamide derivatives have shown antimicrobial effects, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.025 µg/mL against Pseudomonas aeruginosa. researchgate.net The proposed mechanism of action for some of these compounds involves the degradation of bacterial DNA. researchgate.net
Further research into the synthesis of novel pyrimido[4,5-b]quinolone derivatives has also yielded compounds with promising antimicrobial activity. researchgate.net The broad-spectrum potential of these compounds makes them interesting candidates for the development of new antimicrobial agents to combat infectious diseases.
Targeting Bacterial Enzymes (e.g., DNA Gyrase, Methionyl tRNA Synthetase)
Derivatives of the quinoline and quinolinone scaffold have been investigated for their potential to inhibit essential bacterial enzymes, thereby exerting antibacterial effects.
DNA Gyrase Inhibition:
DNA gyrase, a type II topoisomerase, is a well-established target for quinolone antibiotics. mdpi.com This enzyme is crucial for bacterial DNA replication, repair, and recombination. The inhibitory activity of quinoline derivatives is often influenced by the nature and position of substituents on the core structure. For instance, in a study of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share some structural similarities with quinoline derivatives, compounds with electron-donating substituents like a methoxy (B1213986) group on the benzene (B151609) ring generally exhibited more potent inhibitory activities against S. aureus DNA gyrase than those with electron-withdrawing groups. nih.gov However, the position of the substituent also plays a critical role, with meta-substituted compounds showing greater activity than para or ortho-substituted ones. nih.gov
Conversely, in a different chemical series, the introduction of a methoxy group can sometimes be detrimental to activity. For example, in a study of clorobiocin (B606725) derivatives, replacement of an alkyl side chain with a methoxy group at the same position markedly reduced inhibitory activity against E. coli DNA gyrase. nih.gov This highlights the complexity of structure-activity relationships and the importance of the specific molecular context of the methoxy group. While direct inhibitory data for this compound derivatives on DNA gyrase is not extensively documented in the reviewed literature, the general principles of quinolone-gyrase interactions suggest that the methoxy group would likely influence binding affinity within the enzyme's active site.
Methionyl tRNA Synthetase Inhibition:
Methionyl-tRNA synthetase (MetRS) is another attractive target for the development of novel antibacterial agents due to its essential role in protein synthesis. nih.gov Several studies have explored the potential of quinolinone derivatives as MetRS inhibitors. nih.govelsevierpure.com In one study, a series of substituted-1H-quinolinones were synthesized and evaluated for their ability to inhibit Staphylococcus aureus MetRS. nih.govelsevierpure.com While specific data for this compound derivatives is not provided, the research demonstrates that the quinolinone scaffold can serve as a basis for the design of MetRS inhibitors. nih.govelsevierpure.com Further investigation into how a methoxy group at the 4-position of a tetrahydroquinoline ring would affect interaction with the methionine-binding pocket of MetRS is warranted.
Anti-Inflammatory Effects and Associated Molecular Pathways (e.g., p38 MAPK Inhibition, Prostaglandin (B15479496) Synthesis Inhibition)
Tetrahydroisoquinoline alkaloids, which are structurally related to tetrahydroquinolines, have demonstrated anti-inflammatory properties. The alkaloid 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), which contains two methoxy groups, has been shown to exert anti-inflammatory effects by inhibiting the action of prostaglandin E2 (PGE2). nih.govresearchgate.net This suggests that methoxy-substituted tetrahydroquinoline and isoquinoline (B145761) scaffolds have the potential to modulate inflammatory pathways.
p38 MAPK Inhibition:
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines. nih.gov While direct evidence for p38 MAPK inhibition by this compound derivatives is limited in the available literature, various heterocyclic compounds are known to target this kinase. The development of potent and selective p38 MAPK inhibitors is an active area of research for the treatment of inflammatory diseases. benthamscience.com Given the structural diversity of known p38 MAPK inhibitors, it is plausible that appropriately substituted tetrahydroquinoline derivatives could interact with the ATP-binding site of this enzyme.
Prostaglandin Synthesis Inhibition:
Prostaglandins are key mediators of inflammation, and their synthesis is a major target for anti-inflammatory drugs. The aforementioned tetrahydroisoquinoline alkaloid MHTP demonstrated an antiedematogenic effect in a carrageenan-induced paw edema model by inhibiting the action of PGE2. nih.govresearchgate.net This effect was independent of mast cell degranulation or histamine (B1213489) activity, pointing towards a more direct interference with the prostaglandin pathway. nih.govresearchgate.net Furthermore, studies on tetrahydroisoquinoline derivatives have shown their potential as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of PGE2. tandfonline.comnih.gov These findings suggest that the methoxy-substituted tetrahydroquinoline core could serve as a valuable template for the design of novel prostaglandin synthesis inhibitors.
Antioxidant Activity and Free Radical Scavenging Mechanisms
Several studies have highlighted the antioxidant potential of tetrahydroquinoline derivatives, with the presence of a methoxy group often contributing to this activity. The primary mechanism of antioxidant action for many phenolic and heterocyclic compounds involves the donation of a hydrogen atom or an electron to neutralize free radicals.
N-propargyl tetrahydroquinoline derivatives have been evaluated for their in vitro free radical scavenging activity. nih.gov In one study, a 6-methoxy substituted derivative, N-(6-methoxy-1-prop-2-ynyl-1,2,3,4-tetrahydro-quinolin-4-yl)formamide, demonstrated good activity in scavenging the ABTS radical, with an IC50 value comparable to that of ascorbic acid. nih.gov This suggests that the electron-donating nature of the methoxy group on the aromatic ring enhances the radical scavenging capacity.
Similarly, a series of 4-aryl-hexahydroquinolines prepared from lignin-derived aromatic aldehydes showed that compounds containing a methoxy moiety exhibit good antioxidant activities. researchgate.net The antioxidant properties were evaluated using both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net
The table below summarizes the antioxidant activity of some methoxy-substituted tetrahydroquinoline derivatives from the literature.
| Compound | Assay | IC50 (µM) | Reference |
| N-(6-methoxy-1-prop-2-ynyl-1,2,3,4-tetrahydro-quinolin-4-yl)formamide | ABTS | Not specified, but comparable to ascorbic acid | nih.gov |
| 4-Aryl-hexahydroquinolines with methoxy moiety | DPPH, ABTS | Good activity observed | researchgate.net |
Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions and Target Binding Affinities
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the electronic properties conferred by the methoxy group and other substituents.
For Antibacterial Activity:
The structure-activity relationship (SAR) for the antibacterial effects of quinoline derivatives is complex. As mentioned earlier, for some pyrazole-based DNA gyrase inhibitors, electron-donating groups like methoxy at certain positions can enhance activity. nih.gov Conversely, for other classes of compounds like clorobiocin, a methoxy group can be detrimental to activity. nih.gov The position of the methoxy group is crucial; for instance, in the pyrazole (B372694) series, meta-substitution was found to be optimal. nih.gov The rigid planar structure of some quinoline derivatives can affect their solubility and, consequently, their biological activity. rsc.org For anthraquinones, a related class of compounds, the polarity of substituents is closely related to their antibacterial effects. rsc.org
For Anti-Inflammatory Activity:
For Antioxidant Activity:
The SAR for the antioxidant activity of methoxy-substituted tetrahydroquinolines is more straightforward. The electron-donating nature of the methoxy group generally enhances antioxidant potential. nih.govresearchgate.net This is consistent with studies on other phenolic antioxidants, where methoxy groups are known to increase the electron density on the aromatic ring, facilitating the donation of a hydrogen atom or electron to scavenge free radicals. The position of the methoxy group, as well as the presence and nature of other substituents on the tetrahydroquinoline scaffold, will further modulate this activity. For example, in N-propargyl tetrahydroquinolines, the combination of the methoxy group and the N-propargyl substituent resulted in significant antioxidant effects. nih.gov
Applications of 4 Methoxy 5,6,7,8 Tetrahydroquinoline in Chemical Science and Technology Non Clinical
Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules
The tetrahydroquinoline ring system is a prevalent structural motif in a vast number of biologically active natural products and pharmacologically significant compounds. researchgate.netacs.org Consequently, derivatives such as 4-Methoxy-5,6,7,8-tetrahydroquinoline serve as crucial intermediates and building blocks for the construction of more complex molecular architectures. The inherent reactivity of this scaffold allows for functionalization at multiple sites, including the nitrogen atom, the aromatic ring, and the saturated carbocyclic portion.
Researchers utilize the tetrahydroquinoline core to develop efficient synthetic routes to novel compounds. For instance, the general tetrahydroquinoline framework is used in domino reactions—multi-step sequences that occur in a single pot—to rapidly build molecular complexity. nih.gov These strategies are valued for their high efficiency and atom economy. nih.gov Visible-light-induced reactions have also been developed for the sp3 C–H functionalization of alkyl amines to create complex tetrahydroquinoline spiro compounds, demonstrating the scaffold's utility in modern synthetic methodologies. acs.org
The 4-methoxy group on the pyridine (B92270) ring acts as an electron-donating group, influencing the reactivity of the aromatic system, while the secondary amine in the saturated ring is a key site for N-alkylation or N-acylation reactions. This allows chemists to append various side chains and functional groups, thereby accessing large libraries of derivative compounds for further investigation. The synthesis of complex spirocyclic tetrahydroquinolines, for example, highlights how the core structure can be elaborated into unique three-dimensional shapes, which is of significant interest for drug discovery programs. acs.org
Utilization in Asymmetric Synthesis as Chiral Auxiliaries or Scaffolds
The rigid, fused-ring structure of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold makes it an excellent platform for applications in asymmetric synthesis. When prepared in an enantiomerically pure form, derivatives of this compound can serve as chiral auxiliaries or as the backbone for chiral ligands that induce stereoselectivity in chemical reactions.
A prominent application is the use of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone as ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) of imines. These ligands coordinate to a metal center (such as Rhodium or Ruthenium), creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product amine.
In one study, chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline were employed as ligands for rhodium complexes in the ATH of substituted dihydroisoquinolines, which are key intermediates for biologically active alkaloids. While the enantiomeric excess (ee) values were modest (up to 69%), the catalysts demonstrated high reactivity and quantitative conversion, underscoring the potential of this scaffold in designing new chiral catalysts.
Table 1: Application of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Asymmetric Transfer Hydrogenation Data sourced from studies on the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines.
| Ligand Scaffold | Metal | Reaction Type | Substrate | Conversion | Enantiomeric Excess (ee) |
| (R)-8-Amino-5,6,7,8-tetrahydroquinoline | Rhodium | Asymmetric Transfer Hydrogenation | 1-Phenyl-3,4-dihydroisoquinoline | Quantitative | Up to 69% |
| (R)-8-Amino-2-methyl-5,6,7,8-tetrahydroquinoline | Rhodium | Asymmetric Transfer Hydrogenation | 1-Phenyl-3,4-dihydroisoquinoline | Quantitative | Moderate |
The utility of this scaffold lies in its conformational rigidity, which helps to minimize competing reaction pathways and enhances the facial discrimination of the substrate, a critical factor for achieving high enantioselectivity.
Exploration in Materials Science for Electronic and Photophysical Properties
The quinoline (B57606) core and its derivatives are known to possess interesting photophysical properties, making them targets for exploration in materials science, particularly for organic electronics. researchgate.net The extended π-system of the aromatic portion of the molecule can be readily tuned by substituents, influencing the HOMO/LUMO energy levels and, consequently, the electronic and optical properties of the resulting materials.
While research specifically on this compound is limited, the broader tetrahydroquinoline class has been engineered into donor-π-acceptor (D-π-A) organic dyes for use in dye-sensitized solar cells (DSSCs). acs.org In these systems, the tetrahydroquinoline moiety acts as the electron-donating part of the molecule. Upon photoexcitation, an electron is transferred from the donor, through the π-conjugated spacer, to the acceptor group, which is anchored to a semiconductor surface (e.g., TiO₂), initiating the generation of a photocurrent. acs.org
Furthermore, related quinoline-based structures have been successfully incorporated into organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Specifically, they have been used to create materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can lead to OLEDs with very high internal quantum efficiencies. rsc.orgrsc.org The methoxy (B1213986) group on the this compound scaffold would be expected to act as an electron-donating group, which could be used to tune the emission color and electronic properties of potential OLED materials.
Table 2: Tetrahydroquinoline Scaffolds in Materials Science Applications
| Application | Scaffold Type | Role of Scaffold | Observed Property/Performance |
| Dye-Sensitized Solar Cells (DSSCs) | Substituted Tetrahydroquinoline | Electron Donor (D-π-A structure) | Efficient solar energy conversion |
| Organic Light-Emitting Diodes (OLEDs) | Tetrahydroquinoxaline-Boron complex | Donor in TADF Emitter | High external quantum efficiency (up to 28.7%) and reduced efficiency roll-off rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Quinoline-Acridine hybrid | TADF Emitter with AIE properties | High external quantum efficiency (up to 17.3%) in non-doped devices rsc.org |
Applications in Agrochemical Research (e.g., as precursors for herbicides, insecticides, fungicides)
The tetrahydroquinoline scaffold is recognized for its wide range of biological activities, which extends into the field of agrochemicals. researchgate.net A number of patents have claimed the use of tetrahydroquinoline derivatives as pesticides, indicating their potential for crop protection. nih.gov
Research has demonstrated that synthetic tetrahydroquinolines possess antifungal activity against various phytopathogenic fungi, which are responsible for significant crop damage and economic losses worldwide. In one study, a series of tetrahydroquinoline derivatives were evaluated for their ability to inhibit the growth of fungi such as Cladosporium cladosporoides and Penicillium sp. The results showed that compounds featuring a methoxy group exhibited noteworthy activity, suggesting that the electronic properties imparted by this substituent can be beneficial for antifungal efficacy.
The development of new agrochemicals is critical for ensuring food security and overcoming resistance to existing treatments. The this compound core represents a viable starting point for the synthesis of new candidate molecules. Its structure can be systematically modified to optimize activity against specific fungal or insect pests while minimizing environmental impact. The widespread applications of this heterocyclic system in pharmaceuticals and advanced chemicals underscore its importance and potential in the agrochemical sector. researchgate.net
Future Directions and Emerging Trends in 4 Methoxy 5,6,7,8 Tetrahydroquinoline Research
Development of More Sustainable and Green Synthetic Methodologies
The chemical industry's growing emphasis on environmental responsibility has spurred the development of sustainable and green synthetic methods for producing quinoline (B57606) and its derivatives. researchgate.netsemanticscholar.org Traditional synthesis methods often involve harsh reaction conditions, toxic reagents, and significant waste generation. semanticscholar.org Future research is focused on overcoming these limitations by exploring milder and more environmentally friendly alternatives.
One promising approach is the use of visible-light-induced intramolecular cyclization. acs.org This method offers a green and efficient pathway to synthesize tetrahydroquinoline spiro compounds without the need for metals or additional oxidants, featuring mild conditions, high diastereoselectivity, and atom economy. acs.org Such methodologies could be adapted for the synthesis of 4-Methoxy-5,6,7,8-tetrahydroquinoline, reducing the environmental impact of its production.
The "borrowing hydrogen" methodology, which utilizes a manganese pincer complex, presents another atom-efficient strategy. This one-pot cascade reaction for the synthesis of 1,2,3,4-tetrahydroquinolines generates water as the only byproduct and eliminates the need for additional reducing agents. acs.org Exploring the applicability of this method to the synthesis of this compound could lead to more sustainable manufacturing processes.
Furthermore, the use of recyclable and green catalysts, such as bleaching earth clay, is being investigated for the one-pot, three-component condensation synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile (B2411910) derivatives. researchgate.net The advantages of this approach include catalyst recyclability, high product yields, shorter reaction times, and the avoidance of hazardous reagents. researchgate.net
| Green Synthesis Approach | Key Advantages | Potential Relevance for this compound |
| Visible-Light-Induced Cyclization | Metal-free, mild conditions, high atom economy | Greener synthesis route with reduced environmental impact. |
| Borrowing Hydrogen Methodology | Atom-efficient, water as the only byproduct | Sustainable production process with minimal waste. |
| Recyclable Clay Catalysts | Reusable catalyst, shorter reaction times | Cost-effective and environmentally friendly synthesis. |
Advanced Mechanistic Studies of Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Advanced mechanistic studies, often aided by computational analysis, are shedding light on the intricate pathways of these chemical reactions.
For instance, mechanistic investigations into the synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been proposed, providing insights into the reaction pathways. researchgate.net Similarly, studies on the dehydrogenation of tetrahydroquinolines using a modular o-quinone catalyst system have revealed a "transamination" pathway initiated by the formation of an imine adduct. acs.org Understanding these mechanisms allows for the rational design of more efficient and selective catalysts.
Rational Design of Novel Derivatives Based on Computational Insights
The convergence of computational chemistry and medicinal chemistry has enabled the rational design of novel derivatives of this compound with tailored biological activities. mdpi.comresearchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting the binding interactions of these compounds with biological targets. mdpi.comresearchgate.net
For example, computational studies have been used to design morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy. mdpi.com These studies highlighted strong binding interactions and stability within the mTOR active site, guiding the synthesis of compounds with potent and selective anticancer activity. mdpi.com This approach can be applied to the 4-methoxy derivative to explore its potential in cancer treatment.
In another study, a computational approach was used to design new potential CD44 antagonists based on the 1,2,3,4-tetrahydroisoquinoline (B50084) (a related scaffold) core. mdpi.com By analyzing crystal structures and employing pharmacophore modeling, docking, and MD simulations, researchers identified promising candidates for cancer therapy. mdpi.com
| Computational Technique | Application in Derivative Design |
| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. |
| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups responsible for biological activity. |
Discovery of New Non-Clinical Biological Targets and Modes of Action
While the therapeutic potential of tetrahydroquinolines is well-recognized, ongoing research aims to identify new non-clinical biological targets and elucidate novel modes of action for compounds like this compound. This exploration could expand their therapeutic applications beyond their current scope.
The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold has been identified as a privileged structure for the development of novel compounds targeting the CXCR4 chemokine receptor, which is expressed in many cancer cell types. nih.gov This suggests that derivatives of this compound could be investigated for their potential as anti-cancer agents acting through this pathway.
Phenotypic screening approaches, such as the cell painting assay, are being used to probe the potential biological targets and anticancer mechanisms of tetrahydroquinoline-containing scaffolds. nih.gov This method allows for the identification of cellular morphological changes induced by the compounds, providing clues about their mechanism of action. nih.gov
Integration with Advanced Analytical and Spectroscopic Techniques
The characterization and analysis of this compound and its derivatives rely on the integration of advanced analytical and spectroscopic techniques. These methods are essential for confirming the structure, purity, and properties of newly synthesized compounds.
Techniques such as mass spectroscopy, 1H NMR, and 13C NMR are routinely used for the spectral characterization of tetrahydroquinoline derivatives. mdpi.com High-performance liquid chromatography (HPLC) is employed to analyze reaction products and separate regioisomers. mdpi.com
Furthermore, the spectroscopic characterization of quinoline derivatives using techniques like UV/vis and FT-IR spectroscopy provides insights into the influence of substituents on their electronic properties. The integration of these advanced analytical methods is crucial for quality control and for a comprehensive understanding of the physicochemical properties of this compound and its analogs.
Q & A
Basic: What are the most reliable synthetic routes for 4-Methoxy-5,6,7,8-tetrahydroquinoline?
Methodological Answer:
The synthesis of 4-Methoxy-THQ derivatives typically involves functionalization of the tetrahydroquinoline core. Key approaches include:
- Lithiation Strategies : Reacting 5,6,7,8-tetrahydroquinoline with n-butyllithium in tetrahydrofuran (THF) to generate 8-lithio intermediates, which can subsequently react with electrophiles like methoxy-containing reagents (e.g., methyl iodide in the presence of oxygen for methoxy substitution) .
- Multi-Component Reactions : Adapting Hantzsch-type reactions using aldehydes (e.g., 4-methoxybenzaldehyde), β-keto esters, and ammonia to assemble the tetrahydroquinoline scaffold with methoxy substituents .
- Oxidation/Reduction Sequences : Partial hydrogenation of quinoline derivatives followed by methoxy group introduction via nucleophilic substitution or Friedel-Crafts alkylation .
Basic: How should researchers characterize 4-Methoxy-THQ derivatives?
Methodological Answer:
Characterization requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze aromatic protons (δ 6.5–8.5 ppm) and methoxy protons (δ ~3.8 ppm) in H NMR. C NMR identifies carbonyl carbons (if present) and methoxy carbons (~55 ppm) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H···O interactions in hydrated forms) and confirm the bicyclic structure. For example, asymmetric units often show two molecules and water forming 3D networks .
- IR Spectroscopy : Identify methoxy C–O stretches (~1250 cm) and N-oxide peaks (~1686 cm) .
Advanced: How does 4-Methoxy-THQ act as a ligand in catalytic systems?
Methodological Answer:
The methoxy group enhances electron donation, improving coordination with transition metals (e.g., Cu(I) or Ru(II)):
- Copper-Catalyzed Coupling : The methoxy group stabilizes metal-ligand complexes, facilitating C–N bond formation in Ullmann-type reactions. Coordination geometry is confirmed via X-ray studies .
- Ruthenium Complexes : 8-Amino-THQ derivatives (structurally analogous) form stable RuCl(PPh) complexes, where the methoxy group modulates redox properties and catalytic activity in hydrogenation reactions .
Advanced: What strategies enable selective functionalization of the 4-Methoxy-THQ core?
Methodological Answer:
Functionalization focuses on the reactive C-8 and methoxy-adjacent positions:
- Electrophilic Substitution : Nitration or halogenation at C-5/C-7 using HNO/HSO or Cl/FeCl, guided by methoxy-directed regioselectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-8 using palladium catalysts to introduce aryl/heteroaryl groups .
- Esterification : React 8-lithio intermediates with CO to form carboxylic acids, followed by esterification with alcohols .
Advanced: How can computational methods resolve contradictions in crystallographic data?
Methodological Answer:
Discrepancies in hydrogen bonding or ring conformations (e.g., half-chair vs. sofa) are addressed via:
- DFT Calculations : Optimize molecular geometries and compare with experimental data (e.g., bond lengths, angles) to validate crystal structures .
- Molecular Dynamics (MD) : Simulate solvent effects and thermal motion to explain disorder in crystal lattices .
Advanced: What methodologies assess the biological activity of 4-Methoxy-THQ derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases or microtubule targets using fluorescence polarization or radiometric assays. Derivatives with 3,4,5-trimethoxyphenyl groups show microtubule-disrupting activity .
- Cellular Toxicity Studies : Evaluate IC values in cancer cell lines (e.g., MCF-7) via MTT assays, correlating structure-activity relationships (SAR) with methoxy positioning .
Basic: What are key spectroscopic markers for 4-Methoxy-THQ?
Methodological Answer:
- H NMR : Broad singlet at δ 2.4 ppm (water in hydrated forms), aromatic doublets (J = 6.0 Hz), and methoxy singlets .
- IR : Peaks at 2935 cm (C–H stretch) and 1686 cm (N–O stretch in oxides) .
Advanced: How is computational modeling applied to optimize synthesis?
Methodological Answer:
- Retrosynthetic Analysis : Tools like CASP predict viable routes using methoxy-THQ building blocks.
- Transition State Modeling : Identify rate-limiting steps in lithiation or coupling reactions using Gaussian or ORCA .
Basic: What handling precautions are required for 4-Methoxy-THQ?
Methodological Answer:
- Storage : Under argon at –20°C to prevent oxidation of the tetrahydro ring.
- Safety : Use PPE (gloves, goggles) due to irritant properties (H315/H320 hazards) .
Advanced: How are multi-step syntheses optimized for yield?
Methodological Answer:
- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading (e.g., RuCl(PPh)) to maximize yields in hydrogenation steps .
- Catalyst Recycling : Recover Pd/C or Cu(I) catalysts via filtration, reducing costs in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
